Cas no 4705-52-6 (octahydroimidazolidino1,5-apyridine-1,3-dione)
4705-52-6 structure
Product Name:octahydroimidazolidino1,5-apyridine-1,3-dione
Numero CAS:4705-52-6
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD07843119
CID:333309
PubChem ID:10654438
Update Time:2025-05-27
octahydroimidazolidino1,5-apyridine-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- Imidazo[1,5-a]pyridine-1,3(2H,5H)-dione,tetrahydro-
- 6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
- TETRAHYDROIMIDAZO[1,5-A]PYRIDINE-1,3(2H,5H)-DIONE
- (R)-Tetrahydro-imidazo[1,5-a]pyridin-1,3-dion
- (R)-tetrahydro-imidazo[1,5-a]pyridine-1,3-dione
- AC1Q6GAI
- AG-F-60536
- CTK4I9702
- EN300-23887
- SureCN3322085
- T5508296
- J-524873
- octahydroimidazolidino[1,5-a]pyridine-1,3-dione
- CS-0241825
- J-510473
- SCHEMBL3322085
- DTXSID00442981
- Z166630212
- 4705-52-6
- QBCSJOKGNDNJKE-UHFFFAOYSA-N
- AKOS009085739
- tetrahydroimidazo[1,5-a]pyridine-1,3-dione
- hexahydroimidazo[1,5-a]pyridine-1,3-dione
- G25981
- octahydroimidazolidino1,5-apyridine-1,3-dione
-
- MDL: MFCD07843119
- Inchi: 1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11)
- Chiave InChI: QBCSJOKGNDNJKE-UHFFFAOYSA-N
- Sorrisi: O=C1C2CCCCN2C(N1)=O
Proprietà calcolate
- Massa esatta: 154.0743
- Massa monoisotopica: 154.074227566g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.325
- Indice di rifrazione: 1.569
- PSA: 49.41
octahydroimidazolidino1,5-apyridine-1,3-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B509045-25mg |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B509045-50mg |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B509045-250mg |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM273599-1g |
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione |
4705-52-6 | 97% | 1g |
$326 | 2024-07-16 | |
| Enamine | EN300-23887-1g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 93% | 1g |
$371.0 | 2023-09-15 | |
| Enamine | EN300-23887-5g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 93% | 5g |
$1075.0 | 2023-09-15 | |
| Enamine | EN300-23887-10g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 93% | 10g |
$1593.0 | 2023-09-15 | |
| Enamine | EN300-23887-0.05g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 95% | 0.05g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-23887-0.1g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 95% | 0.1g |
$98.0 | 2024-06-19 | |
| Enamine | EN300-23887-0.25g |
octahydroimidazolidino[1,5-a]pyridine-1,3-dione |
4705-52-6 | 95% | 0.25g |
$142.0 | 2024-06-19 |
octahydroimidazolidino1,5-apyridine-1,3-dione Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
4705-52-6 (octahydroimidazolidino1,5-apyridine-1,3-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti